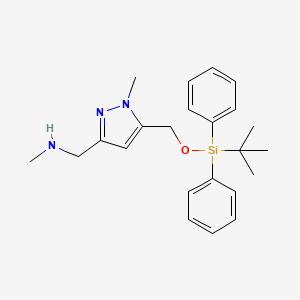
1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a tert-butyldiphenylsilyl group and a methylamine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be derived from hydrazine and a suitable diketone.
tert-Butyldiphenylsilyl Protection: The hydroxyl group on the pyrazole ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Methylation: The pyrazole ring is then methylated using methyl iodide and a strong base like sodium hydride.
Formation of the Methylamine Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new silyl-protected derivatives or functionalized pyrazoles.
Scientific Research Applications
1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.
Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butyldiphenylsilyl group provides steric protection and lipophilicity, enhancing membrane permeability.
Comparison with Similar Compounds
1-(5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine: Lacks the tert-butyldiphenylsilyl protection, making it more reactive but less stable.
1-(5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine: Uses tert-butyldimethylsilyl instead of tert-butyldiphenylsilyl, offering different steric and electronic properties.
Uniqueness: 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is unique due to the presence of the bulky tert-butyldiphenylsilyl group, which provides enhanced stability and lipophilicity compared to other silyl-protected pyrazoles. This makes it particularly useful in applications requiring robust protection and membrane permeability.
Properties
Molecular Formula |
C23H31N3OSi |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C23H31N3OSi/c1-23(2,3)28(21-12-8-6-9-13-21,22-14-10-7-11-15-22)27-18-20-16-19(17-24-4)25-26(20)5/h6-16,24H,17-18H2,1-5H3 |
InChI Key |
AGUSPXRQBHSWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


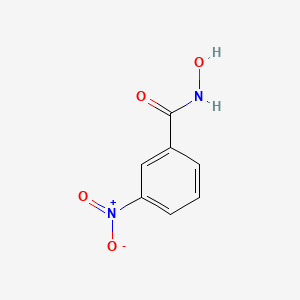
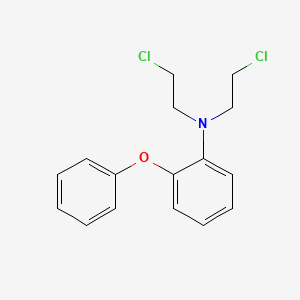
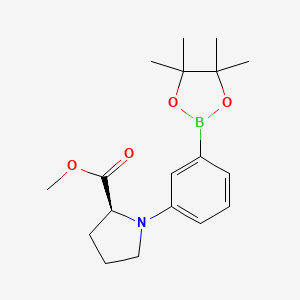

![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)
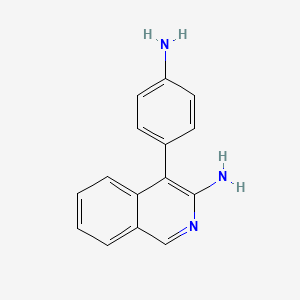


![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13989638.png)
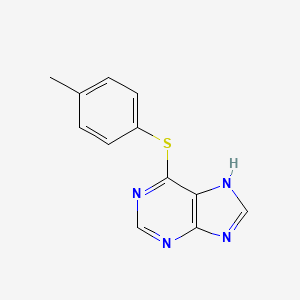
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)
